Specific Scientific Field: Pharmacology and Metabolic Diseases
Summary of the Application: Arhalofenate is used in the treatment of hyperuricemia, a condition characterized by high levels of uric acid in the blood. This condition is associated with various diseases, including diabetes mellitus, cardiovascular disease, and kidney disease .
Methods of Application or Experimental Procedures: Arhalofenate acts as a URAT1 inhibitor, increasing uric acid excretion and inhibiting the production of IL-1β . This dual action helps to reduce the occurrence of gout flares, a common complication of hyperuricemia .
Results or Outcomes: Arhalofenate has been shown to be effective in reducing the levels of serum uric acid, thereby helping to manage hyperuricemia and its associated complications .
Specific Scientific Field: Rheumatology and Clinical Research
Summary of the Application: Arhalofenate is used to prevent gout flares in patients with high levels of serum uric acid .
Methods of Application or Experimental Procedures: In a randomized, double-blind, placebo- and active-controlled phase 2b study, arhalofenate was administered orally once daily for 12 weeks to male or female gout subjects with a serum uric acid level of ≥ 7.5 mg/dL and ≤ 12 mg/dL .
Results or Outcomes: The primary outcome of the study was met with a 46% improvement in flare rates when comparing the arhalofenate 800 mg group to the allopurinol 300 mg group . There were no serious adverse events related to arhalofenate .
Specific Scientific Field: Immunology and Inflammation
Summary of the Application: Arhalofenate acid, the active form of Arhalofenate, has been found to inhibit monosodium urate crystal-induced inflammatory responses .
Methods of Application or Experimental Procedures: The anti-inflammatory effects and mechanisms of arhalofenate and its active acid form were investigated in response to monosodium urate (MSU) crystals. The study assessed in-vivo responses to MSU crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .
Results or Outcomes: Oral administration of arhalofenate blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to MSU crystal injection . Arhalofenate acid attenuated MSU crystal-induced IL-1β production in bone marrow-derived macrophages via inhibition of NLRP3 inflammasome activation .
Summary of the Application: Arhalofenate has been found to safely prevent gout flare .
Methods of Application or Experimental Procedures: In a double-blind 12-week multicentre study, arhalofenate was administered orally once daily to patients with ≥3 gout flares during the previous year, who were not taking colchicine or urate-lowering therapy, and had baseline serum uric acid levels 7.5–12.0 mg/dl .
Results or Outcomes: Flare incidence was significantly lower in the high-dose arhalofenate group than in the allopurinol-only group or the placebo group . Arhalofenate 600 mg resulted in a nonsignificant 16% reduction in flare incidence versus allopurinol .
Summary of the Application: Arhalofenate acid, the active form of Arhalofenate, has been found to activate AMP-activated protein kinase (AMPK) signaling .
Methods of Application or Experimental Procedures: The study assessed in-vivo responses to monosodium urate (MSU) crystals in murine subcutaneous air pouches and in-vitro responses in murine bone marrow-derived macrophages .
Results or Outcomes: Arhalofenate acid dose-dependently increased activation (as assessed by phosphorylation) of AMP-activated protein kinase (AMPK). Studying AMPKα1 knockout mice, it was elucidated that AMPK mediated the anti-inflammatory effects of arhalofenate acid .
Summary of the Application: Patients with gout have a high level of comorbid cardiovascular (CV)–metabolic–renal conditions (e.g., hypertension in 74%, obesity in 53%) and their sequelae (e.g., myocardial infarction and premature death) . Arhalofenate is being studied for its potential in managing these conditions .
Methods of Application or Experimental Procedures: This is an area of ongoing research.
Arhalofenate is a novel uricosuric agent primarily developed for the treatment of hyperuricemia associated with gout. It operates by inhibiting the reabsorption of uric acid in the kidneys, thus promoting its excretion. Unlike traditional urate-lowering therapies that often increase the risk of gout flares during initial treatment, arhalofenate has demonstrated a dual mechanism of action: it not only lowers serum urate levels but also prevents gout flares by modulating inflammatory responses .
Arhalofenate is a prodrug that is metabolized in vivo to its active form, arhalofenate acid, which effectively inhibits multiple uric acid transporters, including URAT1, OAT4, and OAT10. This compound is noted for its potency compared to existing treatments like probenecid and allopurinol .
Arhalofenate acts through two main mechanisms:
It increases the excretion of uric acid through the kidneys. This is achieved by inhibiting urate transporters, particularly URAT1, which are responsible for reabsorbing uric acid back into the bloodstream [, ].
Arhalofenate reduces the production of interleukin-1β (IL-1β), a key inflammatory molecule involved in gout flares []. This helps prevent the painful inflammation associated with gout attacks.
The primary chemical reaction involving arhalofenate is its conversion from the prodrug form to arhalofenate acid through hydrolysis. This reaction is catalyzed by esterases present in the human body, leading to the release of the active compound that exerts its pharmacological effects. The inhibition of uric acid transporters occurs through competitive binding, leading to decreased reabsorption of uric acid in renal proximal tubules .
Arhalofenate exhibits significant biological activity as an anti-inflammatory and uricosuric agent. It has been shown to effectively inhibit the transport of uric acid by targeting specific renal transporters. In clinical studies, arhalofenate acid demonstrated superior potency against these transporters compared to probenecid and was inactive against xanthine oxidase, distinguishing it from other urate-lowering therapies .
Additionally, arhalofenate has been observed to reduce levels of interleukin-1 beta (IL-1β), a key cytokine involved in gout flare-ups. This property contributes to its effectiveness in preventing inflammatory responses triggered by monosodium urate crystals .
The synthesis of arhalofenate typically involves the following steps:
The specific synthetic route may vary based on the desired yield and purity requirements for clinical applications .
Arhalofenate is primarily used in the management of hyperuricemia in patients with gout. Its unique dual action allows it not only to lower serum uric acid levels but also to prevent gout flares, making it a promising candidate for those who struggle with traditional therapies. Clinical trials have demonstrated its efficacy in reducing both serum urate levels and flare incidence when compared to placebo and other standard treatments like allopurinol .
Interaction studies have focused on examining how arhalofenate interacts with various uric acid transporters and inflammatory pathways. The drug has been shown to inhibit URAT1, OAT4, and OAT10 effectively, with varying degrees of potency. Additionally, studies indicate that arhalofenate may interact beneficially with other medications used for managing gout, such as allopurinol or colchicine .
Several compounds share similarities with arhalofenate regarding their mechanisms or therapeutic uses. Below are some notable examples:
Compound | Mechanism | Unique Features |
---|---|---|
Probenecid | Uricosuric agent | Older therapy; less potent than arhalofenate |
Allopurinol | Xanthine oxidase inhibitor | Traditional first-line treatment; can increase flare risk initially |
Benzbromarone | Uricosuric agent | Potent but associated with liver toxicity |
Febuxostat | Xanthine oxidase inhibitor | Non-purine; effective but can cause cardiovascular issues |
Lesinurad | Uricosuric agent | Works by inhibiting URAT1; used in combination therapy |
Arhalofenate stands out due to its dual action—lowering serum uric acid while simultaneously preventing flares—providing a significant advantage over traditional therapies that often exacerbate flare-ups during initial treatment phases .
Acute Toxic;Irritant;Environmental Hazard